Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse pharmacological activities, particularly as calcium channel blockers. This specific compound features a dichloropyridinyl group, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as a calcium channel blocker makes it useful in studying cellular processes that involve calcium signaling.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases due to its calcium channel blocking activity.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are commonly used in the treatment of hypertension and angina.
Comparison with Similar Compounds
Similar compounds to Dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers but may differ in their pharmacokinetic properties, potency, and side effect profiles. The presence of the dichloropyridinyl group in this compound may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H16Cl2N2O4 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
dimethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H16Cl2N2O4/c1-7-11(15(21)23-3)13(9-5-6-10(17)20-14(9)18)12(8(2)19-7)16(22)24-4/h5-6,13,19H,1-4H3 |
InChI Key |
ZCZCFAVACKEOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(N=C(C=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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